

3-Bromo-5-ethylpyridine molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-5-ethylpyridine

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An In-depth Technical Guide to **3-Bromo-5-ethylpyridine**: A Cornerstone for Modern Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 3-Bromo-5-ethylpyridine in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is a critical determinant of a program's success. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a privileged position due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds.^[1] **3-Bromo-5-ethylpyridine**, a disubstituted pyridine derivative, has emerged as a particularly valuable scaffold. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom serves as a versatile handle for sophisticated cross-coupling reactions, while the ethyl group provides a lipophilic anchor to modulate physicochemical properties such as solubility and cell permeability. The pyridine ring itself offers hydrogen bonding capabilities and a flat aromatic core ideal for interacting with biological targets.

This technical guide provides a comprehensive exploration of the molecular structure, properties, synthesis, and reactivity of **3-Bromo-5-ethylpyridine**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower innovation in the synthesis of novel therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and the resulting electronic distribution in **3-Bromo-5-ethylpyridine** dictates its reactivity and suitability as a synthetic intermediate. The pyridine ring is an electron-deficient aromatic system, a property further influenced by the inductive effects of its substituents.

Core Molecular Attributes

A summary of the key identifiers and physicochemical properties for **3-Bromo-5-ethylpyridine** is provided below. This data is fundamental for experimental design, reaction stoichiometry, and product characterization.

Property	Value	Reference(s)
IUPAC Name	3-Bromo-5-ethylpyridine	
CAS Number	142337-95-9	[2]
Molecular Formula	C ₇ H ₈ BrN	[2] [3]
Molecular Weight	186.05 g/mol	[2] [3]
SMILES	BrC1=CC(=CN=C1)CC	[2]
Appearance	Likely a liquid or low-melting solid	[4]
Storage	Inert atmosphere, room temperature	[2]

Molecular Structure Visualization

The 2D structure of **3-Bromo-5-ethylpyridine** highlights the meta-substitution pattern on the pyridine ring, which has significant implications for its electronic properties and reactivity.

Caption: Molecular structure of **3-Bromo-5-ethylpyridine**.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of **3-Bromo-5-ethylpyridine**.

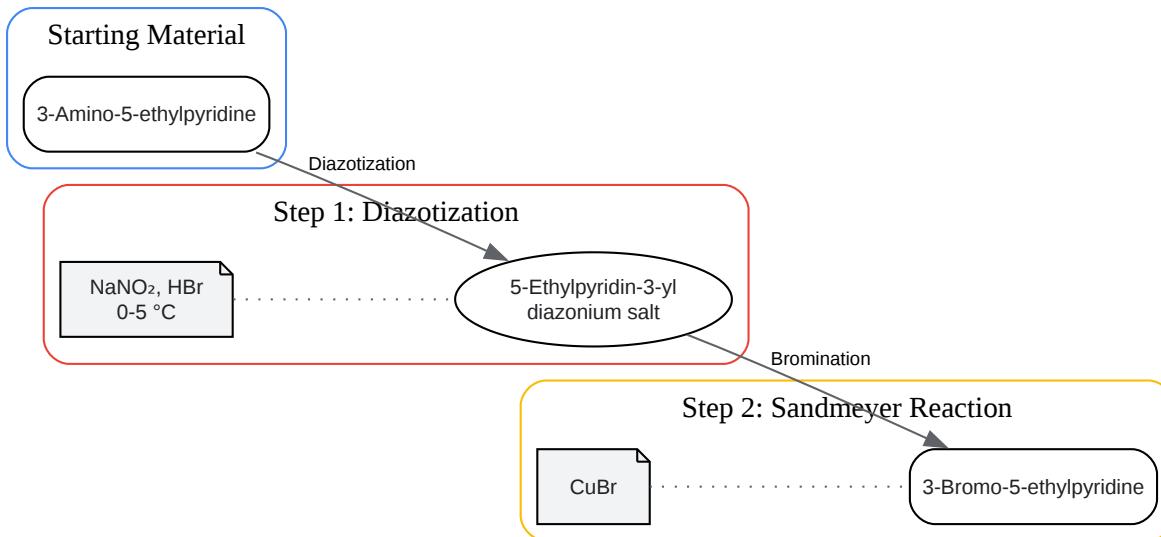
- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the 3,5-substitution pattern. Spectroscopic data for the molecule can be found on chemical database platforms.[\[5\]](#)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretching vibration.[\[3\]](#)
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Section 2: Synthesis and Reactivity

The synthesis of **3-Bromo-5-ethylpyridine** can be approached through several established synthetic strategies in heterocyclic chemistry. The reactivity of the final compound is dominated by the chemistry of the carbon-bromine bond.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient synthesis of **3-Bromo-5-ethylpyridine** often starts from a readily available pyridine derivative. One common strategy involves the Sandmeyer reaction of a corresponding aminopyridine.

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